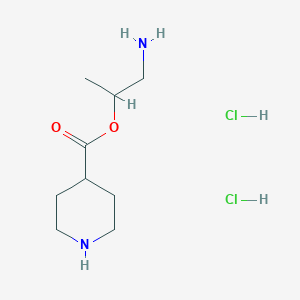

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride

Description

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride (CAS 1170480-45-1) is a piperidine-based compound with the molecular formula C₉H₂₀Cl₂N₂O₂ and a molecular weight of 259.17 g/mol . Its structure features a piperidine ring substituted with a carboxylate group at the 4-position and an aminopropanol moiety at the 1-position. The dihydrochloride salt form enhances its solubility in polar solvents such as water and ethanol, making it suitable for synthetic and pharmacological applications . Intramolecular hydrogen bonding between the amino and carboxylate groups contributes to its stability, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name |

1-aminopropan-2-yl piperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-7(6-10)13-9(12)8-2-4-11-5-3-8;;/h7-8,11H,2-6,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKPCJUROMDUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC(=O)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Route via Piperidine-4-carboxylic Acid Derivatives

One effective preparation strategy involves starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester as a key intermediate. This approach is outlined in a patent describing the synthesis of structurally related amino alcohols with piperidine substitution:

- Step 1: Formation of α-chlorinated intermediate

React 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under basic conditions (alkali such as 1,8-diazabicycloundecen-7-ene or sodium hydroxide). The reaction proceeds at low temperatures (-20°C to 0°C) to generate a chlorinated intermediate. - Step 2: Azide substitution

The chlorinated intermediate is dissolved in an alcohol solvent and reacted with sodium azide under basic conditions to substitute the chlorine with an azide group. - Step 3: Reduction to amino alcohol

The azide intermediate is then reduced using a suitable reducing agent to yield the target 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol derivative.

This method is notable for its control of reaction temperature and choice of base to optimize yield and purity. The use of tert-butyl ester protects the carboxyl group during transformations, enabling selective functionalization.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | Chloroform, base (DBU or NaOH) | -20 to 0 | Formation of chlorinated intermediate |

| 2 | Sodium azide, alcohol, base | Ambient | Azide substitution |

| 3 | Reducing agent (e.g., hydrogenation) | Ambient | Reduction to amino alcohol |

Carbamate Formation and Salt Preparation via Aminopropan-2-yl Derivatives

Another well-documented method focuses on the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride , a closely related intermediate useful for synthesizing piperidine-carboxylate derivatives:

- Step 1: Carbamate formation

Starting from S-alaninol, methyl chloroformate is reacted in tetrahydrofuran with sodium bicarbonate at low temperature (0–5°C) to form the methyl carbamate intermediate. - Step 2: Mesylation

The carbamate is then converted to a methanesulfonate (mesylate) derivative by reaction with methanesulfonyl chloride and triethylamine in dichloromethane at 0–5°C. - Step 3: Azide substitution and reduction

The mesylate is treated with sodium azide in dimethylformamide at elevated temperature (70–75°C), followed by reduction with triphenylphosphine to yield the amino carbamate. - Step 4: Formation of dihydrochloride salt

The free amine is converted to its dihydrochloride salt by treatment with isopropanol hydrochloride solution at low temperature.

This process is optimized for high yield and purity, with careful control of temperature and stoichiometry. The final product exhibits a melting range of 168–174°C and is isolated by filtration and washing.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | S-Alaninol, methyl chloroformate, NaHCO3, THF | 0–5 to 25–30 | High | Carbamate formation |

| 2 | Methanesulfonyl chloride, triethylamine, DCM | 0–5 to 25–30 | High | Mesylation |

| 3 | Sodium azide, DMF | 70–75 | High | Azide substitution |

| 4 | Triphenylphosphine reduction, IPA.HCl salt formation | 10–30 | High | Reduction and salt formation |

Alkylation and Reductive Amination of Piperidine Derivatives

For the piperidine ring functionalization, alkylation of 4-hydroxy-piperidine with aminoalkyl halides is a common synthetic technique:

- Alkylation of 4-hydroxy-piperidine with 2-bromoethylamine hydrobromide in the presence of bases such as sodium hydride or potassium carbonate in aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C) yields 4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol derivatives.

- Subsequent reductive amination introduces the isopropyl group on the piperidine nitrogen, often catalyzed by palladium on carbon or Raney nickel under hydrogen atmosphere.

- Purification is achieved by recrystallization or chromatography to ensure high purity.

Optimization of molar ratios (e.g., amine to alkylating agent 1:1.2) and reaction temperature significantly improves yields from approximately 22% to nearly 70% in related compounds.

| Reaction Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation | 4-Hydroxy-piperidine, 2-bromoethylamine, base | 80–100 | ~69 | Base: NaH or K2CO3; solvent DMF |

| Reductive amination | Catalyst (Pd/C or Raney Ni), H2 | Ambient to 50 | High | Introduces isopropyl group |

Summary Table of Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Conditions | Product Form | Advantages |

|---|---|---|---|---|

| Multi-step chlorination-azide reduction | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | Chloroform, alkali, sodium azide, reducing agent | Amino alcohol intermediate | Protects carboxyl group; controlled reaction |

| Carbamate formation and salt preparation | S-Alaninol | Methyl chloroformate, methanesulfonyl chloride, sodium azide, triphenylphosphine, HCl | (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride | High purity; scalable; well-defined salt form |

| Alkylation and reductive amination | 4-Hydroxy-piperidine, 2-bromoethylamine | Base (NaH, K2CO3), Pd/C or Raney Ni catalyst | 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol | Efficient; improved yields with optimization |

Research Findings and Notes

- The choice of base and temperature is critical in the initial chlorination and azide substitution steps to avoid side reactions and decomposition.

- The carbamate intermediate route allows for stereochemical control, important for pharmaceutical applications where enantiomeric purity affects efficacy and safety.

- Industrial processes favor continuous flow and catalytic hydrogenation for scalability and environmental considerations.

- Purification techniques such as recrystallization from ethanol/water or ethyl acetate washing are essential to achieve high purity for pharmaceutical-grade compounds.

- Spectroscopic methods (NMR, IR, MS) are routinely employed to confirm structure and purity, with particular attention to the amino and carbamate functional groups.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride has a wide range of applications:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, contributing to advancements in synthetic chemistry.

Neurotransmitter Research

The compound is significant in biological studies, particularly in the modulation of neurotransmitter systems. It interacts with serotonin and dopamine pathways, making it a candidate for research into mood disorders and neuropharmacology .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results, indicating potential for therapeutic applications in treating infections .

Antitumor Activity

Research has explored the compound's efficacy in inhibiting cancer cell growth. In vivo studies have demonstrated its potential as an antitumor agent, particularly through modulation of signaling pathways relevant to tumor growth .

Antibacterial Efficacy

A study evaluated the antibacterial activity of piperidine derivatives, including this compound. The results indicated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging between 0.0039 to 0.025 mg/mL for certain derivatives.

Neuropharmacological Effects

In animal models, compounds related to this structure have been tested for anxiolytic effects. Results showed a reduction in anxiety-like behaviors, suggesting therapeutic potential for treating anxiety disorders .

Mechanism of Action

The mechanism by which 1-aminopropan-2-yl piperidine-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 4-Aminopiperidine-1-Carboxylate

- Molecular Formula : C₁₃H₁₈N₂O₂ .

- Key Differences: Replaces the aminopropanol group with a benzyl ester. The absence of intramolecular hydrogen bonding reduces stability compared to the target compound.

- Applications : Primarily used in intermediate synthesis, lacking reported biological activity.

GBR 12783 Dihydrochloride

- Molecular Formula : C₂₈H₃₂N₂O·2HCl .

- Key Differences : Incorporates a diphenylmethoxyethyl and phenylpropenyl group on a piperazine ring (vs. piperidine). This bulkier structure enhances dopamine uptake inhibition (IC₅₀ = 1.8 nM) but reduces solubility in aqueous media.

- Applications : Selective dopamine reuptake inhibitor, contrasting with the target compound’s undefined pharmacological role.

1-(Pyrimidin-2-yl)Piperidin-4-Amine Dihydrochloride

- Molecular Formula : C₉H₁₄Cl₂N₄ (derived from CAS 1179369-48-2) .

- Key Differences : Substitutes the carboxylate group with a pyrimidine ring, altering electronic properties and binding interactions. The pyrimidine moiety may enhance affinity for kinase targets but reduces polar solubility.

tert-Butyl 1-(2-Aminoethyl)Piperidine-4-Carboxylate Dihydrochloride

- Molecular Formula : C₁₂H₂₆Cl₂N₂O₂ .

- Key Differences: Features a tert-butyl ester and aminoethyl chain.

- Applications : Utilized as a building block in drug discovery, emphasizing its role in modifying pharmacokinetic properties.

Capmatinib Dihydrochloride

- Molecular Formula : C₂₃H₁₇Cl₂N₇O (derived from EMA/272390/2022) .

- Key Differences: A non-chiral, hygroscopic tyrosine kinase inhibitor with pH-dependent solubility. Its complex heterocyclic structure contrasts with the simpler piperidine-carboxylate framework of the target compound.

- Applications : Approved for metastatic NSCLC, highlighting clinical utility vs. the research-stage status of the target compound.

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Solubility | Stability Mechanism | Primary Application |

|---|---|---|---|---|---|

| Target Compound | C₉H₂₀Cl₂N₂O₂ | Aminopropanol, carboxylate | High (polar) | Intramolecular H-bonding | Synthetic intermediate |

| Benzyl 4-Aminopiperidine-1-Carboxylate | C₁₃H₁₈N₂O₂ | Benzyl ester | Moderate | None reported | Chemical synthesis |

| GBR 12783 Dihydrochloride | C₂₈H₃₂N₂O·2HCl | Diphenylmethoxyethyl, phenylpropenyl | Low (aqueous) | Piperazine ring rigidity | Dopamine uptake inhibition |

| 1-(Pyrimidin-2-yl)Piperidin-4-Amine DHC | C₉H₁₄Cl₂N₄ | Pyrimidine | Moderate (DMSO) | Aromatic stacking | Kinase research |

| tert-Butyl 1-(2-Aminoethyl)Piperidine-4-CDHC | C₁₂H₂₆Cl₂N₂O₂ | tert-Butyl, aminoethyl | Low (organic) | Steric shielding | Drug discovery |

| Capmatinib Dihydrochloride | C₂₃H₁₇Cl₂N₇O | Imidazo[1,2-b]pyridazine | pH-dependent | Polymorphism control | NSCLC treatment |

Key Research Findings

- Stability: The target compound’s intramolecular hydrogen bonding confers superior stability compared to non-H-bonded analogs like Benzyl 4-aminopiperidine-1-carboxylate .

- Solubility : Polar substituents (e.g., carboxylate) enhance aqueous solubility, critical for bioavailability, whereas lipophilic groups (e.g., tert-butyl) favor membrane permeability .

- Biological Activity : Structural variations dramatically alter applications. GBR 12783’s piperazine and aromatic groups enable CNS targeting, while the target compound remains unexplored pharmacologically .

Biological Activity

1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14Cl2N2O2

- Molecular Weight : 239.14 g/mol

- CAS Number : 1170480

The biological activity of this compound is primarily mediated through its interaction with various receptors in the body, particularly G-protein coupled receptors (GPCRs). These receptors are integral to numerous signaling pathways that regulate cellular functions.

Target Receptors

- G-Protein Coupled Receptors (GPCRs) : Interaction with GPCRs can lead to activation of secondary messengers like cyclic AMP (cAMP), influencing cellular responses.

- Kinase Inhibition : The compound has been observed to inhibit specific kinases, which are crucial in cancer signaling pathways, thereby impacting cell proliferation and apoptosis.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG2 with IC50 values ranging from 11.3 μM to higher concentrations depending on the structural modifications made to the parent compound .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HepG2 cells (IC50 = 11.3 μM) | |

| Neuroprotective | Modulates neurotransmitter levels | |

| Kinase Inhibition | Inhibits VEGFR and Abl kinases |

Case Study: Anticancer Activity

A study focused on the anticancer properties of piperidine derivatives, including this compound, demonstrated significant cytotoxicity against liver cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of this compound is crucial for assessing its therapeutic potential:

- Absorption : Rapid absorption is expected due to its small molecular size.

- Distribution : Likely to distribute widely due to lipophilicity.

- Metabolism : Primarily through hepatic pathways.

- Excretion : Renal excretion anticipated for metabolites.

Q & A

Q. What are the established synthetic routes for 1-Aminopropan-2-yl piperidine-4-carboxylate dihydrochloride, and what reaction conditions are typically employed?

The synthesis of piperidine derivatives often involves coupling reactions between piperidine-4-carboxylic acid derivatives and amine-containing substrates. For example, a common route includes:

- Step 1 : Activation of the carboxylic acid group (e.g., using EDCI/HOBt or DCC) followed by reaction with 1-aminopropan-2-ol under anhydrous conditions (e.g., in dichloromethane or THF).

- Step 2 : Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form . Solvents like methanol or THF are preferred, and catalysts such as triethylamine may enhance reaction efficiency. Purification typically involves recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated in research settings?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton/carbon environments and functional groups.

- X-ray Crystallography : Programs like SHELX or ORTEP-III are used to resolve crystal structures, particularly for assessing stereochemistry and salt formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-products?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics but require careful drying to avoid hydrolysis.

- Catalyst Screening : Bases like DMAP or DBU can accelerate coupling reactions.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acid activation steps.

- In-line Analytics : Techniques like FTIR monitoring track reaction progress in real time .

Q. What methodologies are recommended for analyzing this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Advanced approaches include:

- Surface Plasmon Resonance (SPR) : To measure binding affinities () in real time.

- Molecular Dynamics (MD) Simulations : For predicting binding modes using software like GROMACS or AMBER.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions . Contradictions in activity data (e.g., varying IC values across studies) may arise from differences in assay conditions (pH, buffer composition) or target isoforms, necessitating orthogonal validation .

Q. How should researchers address discrepancies in reported biological activities for this compound?

- Meta-analysis : Compare datasets across studies, focusing on variables like cell lines (e.g., HEK293 vs. CHO) or assay endpoints (e.g., viability vs. enzymatic activity).

- Dose-Response Refinement : Re-test activity across a broader concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects.

- Proteomic Profiling : Use techniques like thermal shift assays to confirm target engagement specificity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Storage : In airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .

Data Reproducibility and Quality Control

Q. What analytical benchmarks ensure batch-to-batch consistency in preclinical studies?

- Purity Standards : HPLC purity ≥95% (UV detection at 254 nm) with validated methods (e.g., C18 columns, acetonitrile/water gradients).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and salt dissociation.

- Elemental Analysis : Confirm Cl content matches theoretical values (±0.3%) .

Applications in Drug Discovery

Q. How is this compound utilized in structure-activity relationship (SAR) studies for lead optimization?

- Scaffold Modification : Substituents at the piperidine nitrogen or carboxylate group are varied to modulate lipophilicity (clogP) and solubility.

- Pharmacophore Mapping : Overlay studies using software like Schrödinger’s Phase identify critical interaction motifs (e.g., hydrogen bond donors/acceptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.